molecular formula C13H11ClN2O B5769991 2-chloro-4-methyl-N-(pyridin-4-yl)benzamide

2-chloro-4-methyl-N-(pyridin-4-yl)benzamide

Cat. No.: B5769991
M. Wt: 246.69 g/mol
InChI Key: UWNQPCWXUYTWDE-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a pyridin-4-yl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-(pyridin-4-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-methylbenzoic acid and pyridin-4-ylamine.

    Amide Formation: The carboxylic acid group of 2-chloro-4-methylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of pyridin-4-ylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially using automated reactors and continuous flow systems to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring.

    Coupling Reactions: The benzamide can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the pyridine ring.

Scientific Research Applications

2-chloro-4-methyl-N-(pyridin-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced electronic characteristics.

    Biological Studies: Researchers may use this compound to study its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-methylbenzoic acid: Shares the benzamide core but lacks the pyridin-4-yl group.

    4-methyl-N-(pyridin-4-yl)benzamide: Similar structure but without the chlorine atom.

    2-chloro-N-(pyridin-4-yl)benzamide: Lacks the methyl group at the 4-position.

Uniqueness

2-chloro-4-methyl-N-(pyridin-4-yl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom, methyl group, and pyridin-4-yl group allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-4-methyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-2-3-11(12(14)8-9)13(17)16-10-4-6-15-7-5-10/h2-8H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNQPCWXUYTWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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